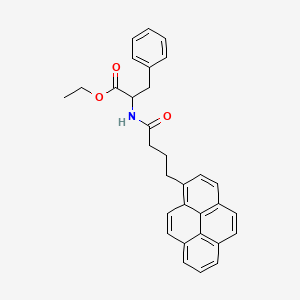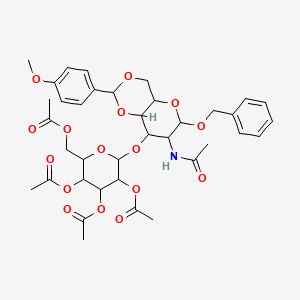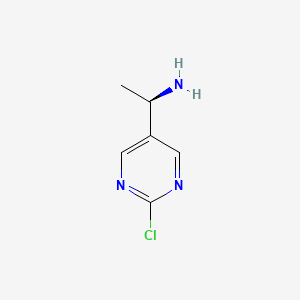
Ethyl 3-phenyl-2-(4-pyren-1-ylbutanoylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-phényl-2-(4-pyrène-1-ylbutanoylamino)propanoate d'éthyle est un composé ester qui a attiré l'attention de la communauté scientifique en raison de sa structure unique et de ses applications potentielles. Ce composé présente une structure moléculaire complexe, combinant des groupes phényle et pyrène, qui contribuent à ses propriétés chimiques distinctives.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-phényl-2-(4-pyrène-1-ylbutanoylamino)propanoate d'éthyle implique généralement l'estérification de l'acide carboxylique correspondant avec de l'éthanol en présence d'un catalyseur. Les conditions réactionnelles comprennent souvent :
Catalyseurs : Acide sulfurique ou acide chlorhydrique
Température : Températures élevées autour de 60 à 80 °C
Solvant : Conditions anhydres pour éviter l'hydrolyse
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des méthodes plus efficaces et évolutives telles que les réacteurs à écoulement continu, qui permettent un meilleur contrôle des conditions réactionnelles et des rendements plus élevés. L'utilisation de systèmes automatisés peut également améliorer la reproductibilité et la sécurité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-phényl-2-(4-pyrène-1-ylbutanoylamino)propanoate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut conduire à la formation d'acides carboxyliques ou de cétones.
Réduction : Les réactions de réduction peuvent convertir le groupe ester en alcools.
Substitution : Les réactions de substitution nucléophile peuvent remplacer le groupe ester par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO₄) ou trioxyde de chrome (CrO₃) en conditions acides.
Réduction : Hydrure de lithium et d'aluminium (LiAlH₄) ou borohydrure de sodium (NaBH₄) dans l'éther anhydre.
Substitution : Halogénures d'alkyle ou chlorures d'acyle en présence d'une base telle que la pyridine.
Principaux produits
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools primaires ou secondaires.
Substitution : Formation de nouveaux esters ou amides.
Applications De Recherche Scientifique
Le 3-phényl-2-(4-pyrène-1-ylbutanoylamino)propanoate d'éthyle a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel de sonde fluorescente en raison de la partie pyrène.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les semi-conducteurs organiques et les diodes électroluminescentes (LED).
Mécanisme d'action
Le mécanisme d'action du 3-phényl-2-(4-pyrène-1-ylbutanoylamino)propanoate d'éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut interagir avec des enzymes ou des récepteurs impliqués dans les voies de signalisation cellulaire.
Voies impliquées : Il peut moduler des voies liées à l'inflammation, à la prolifération cellulaire et à l'apoptose, contribuant à ses effets thérapeutiques potentiels.
Mécanisme D'action
The mechanism of action of ethyl 3-phenyl-2-(4-pyren-1-ylbutanoylamino)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Le 3-phényl-2-(4-pyrène-1-ylbutanoylamino)propanoate d'éthyle peut être comparé à d'autres composés similaires pour mettre en évidence son caractère unique :
Composés similaires : 3-phénylpropanoate d'éthyle, 2-(4-pyrène-1-ylbutanoylamino)acétate d'éthyle
Caractère unique : La combinaison de groupes phényle et pyrène dans sa structure confère des propriétés chimiques uniques, telles qu'une fluorescence accrue et une activité biologique potentielle, le différenciant des autres esters.
Propriétés
Formule moléculaire |
C31H29NO3 |
|---|---|
Poids moléculaire |
463.6 g/mol |
Nom IUPAC |
ethyl 3-phenyl-2-(4-pyren-1-ylbutanoylamino)propanoate |
InChI |
InChI=1S/C31H29NO3/c1-2-35-31(34)27(20-21-8-4-3-5-9-21)32-28(33)13-7-10-22-14-15-25-17-16-23-11-6-12-24-18-19-26(22)30(25)29(23)24/h3-6,8-9,11-12,14-19,27H,2,7,10,13,20H2,1H3,(H,32,33) |
Clé InChI |
OTXWSIGCMVMENA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol](/img/structure/B12286189.png)
![3-[7-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12286191.png)
![tert-butyl N-[1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]ethyl]carbamate](/img/structure/B12286200.png)


![2H-Naphth[1,2-b]-1,4-oxazin-9-ol, 3,4,4a,5,6,10b-hexahydro-4-propyl-,hydrochloride, (4aR,10bR)-](/img/structure/B12286215.png)

![2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-ol](/img/structure/B12286228.png)

![N-[2,5-bis(trifluoromethyl)phenyl]-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B12286243.png)
![[2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]phenyl]methanol](/img/structure/B12286251.png)
![Ethyltrans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate](/img/structure/B12286255.png)


